REACTION_CXSMILES
|
CO[C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][CH2:17][CH2:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][N:20]2[CH3:25])=[O:8])=[CH:5][CH:4]=1.Cl.[OH-].[Na+].N[C:32]1C=CC=C[C:33]=1CCCC1CCCCN1C.C(Cl)(=O)C=CC1C=CC=CC=1>O.N1C=CC=CC=1.C1COCC1>[CH3:25][N:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH:19]1[CH2:18][CH2:17][CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:7](=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:27][CH:26]=[CH:33][CH:32]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)NC2=C(C=CC=C2)CCCC2N(CCCC2)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(o-aminophenylpropyl)-1-methylpiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)CCCC1N(CCCC1)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hr
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
washed (H2O and saturated NaCl)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 2.2 g
|
Type
|
CONCENTRATION
|
Details
|
, then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc extracts are washed (H2O + saturated NaCl)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 3.4 g
|
Type
|
CUSTOM
|
Details
|
of oil which is chromatographed on silica AR CC-7 (Mallinckrodt)
|
Type
|
WASH
|
Details
|
Elution first with CHCl3
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
CUSTOM
|
Details
|
with EtOAc to remove the product and concentration of the EtOAc eluate
|
Type
|
CUSTOM
|
Details
|
gave 2.3 g
|
Type
|
CUSTOM
|
Details
|
of solid which crystallized from EtOAc
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)CCCC1=C(NC(C=CC2=CC=CC=C2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |